Thiobutabarbital

Descripción

Thiobutabarbital (sodium salt: Inactin®) is a barbiturate derivative widely used as an injectable anesthetic in laboratory animal research, particularly in rodent models. It is characterized by its long-lasting anesthetic effects (up to 4–6 hours in rats) and minimal interference with cardiovascular and metabolic parameters at standard doses (80–120 mg/kg intraperitoneally in rats) . Its chemical structure includes a sulfur substitution at the C2 position, which prolongs its half-life compared to other ultra-short-acting barbiturates like thiopental . This compound is preferred in studies requiring stable hemodynamics, such as renal micropuncture, cardiovascular physiology, and pancreatic islet transplantation . However, it lacks intrinsic analgesic properties and is often combined with ketamine to enhance efficacy and consistency in mice .

Structure

3D Structure

Propiedades

IUPAC Name |

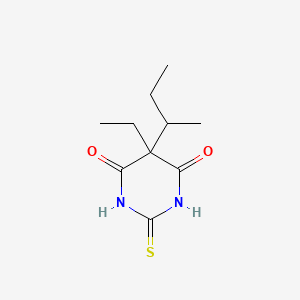

5-butan-2-yl-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDELNEDBPWKHGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1(C(=O)NC(=S)NC1=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

947-08-0 (mono-hydrochloride salt) | |

| Record name | Thiobutabarbital | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90871862 | |

| Record name | 5-(Butan-2-yl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | THIOBUTABARBITAL SODIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Readily soluble (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | THIOBUTABARBITAL SODIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

947-08-0, 2095-57-0 | |

| Record name | THIOBUTABARBITAL SODIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Ethyldihydro-5-(1-methylpropyl)-2-thioxo-4,6(1H,5H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiobutabarbital | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inactin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inactin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Butan-2-yl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(sec-butyl)-5-ethyldihydro-2-thioxopyrimidine-4,6(1H,5H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOBUTABARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N0251U7JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Thiobutabarbital can be synthesized through a series of chemical reactions involving the condensation of diethyl malonate with thiourea, followed by cyclization and alkylation. The reaction conditions typically involve the use of a base such as sodium ethoxide and an alkylating agent like ethyl iodide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production .

Análisis De Reacciones Químicas

Thiobutabarbital undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its corresponding thiol form.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiocarbonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, thiobutabarbital serves as a reference compound for studying barbiturate chemistry. It is utilized in the development of new synthetic methodologies due to its unique chemical properties.

| Application | Description |

|---|---|

| Reference Compound | Used in studies of barbiturate chemistry |

| Synthetic Methodologies | Aids in developing new synthetic pathways |

Biology

This compound is employed in biological research to examine the effects of barbiturates on the central nervous system. Its role in studying neurological responses provides insights into sedation mechanisms and potential therapeutic applications.

| Study Focus | Findings |

|---|---|

| CNS Effects | Investigated the impact on neuronal excitability and inhibition |

| Sedation Studies | Used to analyze dose-response relationships in animal models |

Veterinary Medicine

In veterinary settings, this compound is utilized for inducing anesthesia during surgical procedures. Its long duration of action makes it suitable for various surgical interventions but also necessitates careful dosing to avoid overdose.

| Use Case | Dose Range |

|---|---|

| Anesthesia Induction | 100-160 mg/kg (i.p.) in male rats |

Case Study 1: Anesthetic Properties

A study comparing this compound with other barbiturates (butabarbital and hexobarbital) demonstrated its prolonged anesthetic effects. The research involved administering intravenous doses to male rats and measuring EEG burst suppression as an indicator of anesthesia duration.

- Findings : this compound exhibited a longer duration of action compared to butabarbital and hexobarbital, indicating its effectiveness as an anesthetic agent .

Case Study 2: Cardiovascular Effects

In a comparative study involving selegiline and this compound, researchers assessed the cardiovascular impact of these drugs in anesthetized rats. The findings showed that this compound did not significantly affect mean arterial pressure or carotid blood flow at certain doses.

Mecanismo De Acción

Thiobutabarbital exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. It enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in sedation, hypnosis, and anticonvulsant effects. The molecular targets involved include the GABA-A receptor and associated chloride channels .

Comparación Con Compuestos Similares

Thiobutabarbital is compared below with other anesthetics commonly used in preclinical research, focusing on pharmacological profiles, experimental applications, and limitations.

This compound vs. Chloral Hydrate

Key Findings :

- Both agents minimally affect glucose metabolism, but chloral hydrate induces transient hyperglycemia .

- This compound’s hemodynamic stability makes it superior for cardiovascular research, whereas chloral hydrate is suitable for neuropharmacology studies .

This compound vs. Ketamine

Key Findings :

- This compound is rarely used alone in mice due to inconsistent anesthetic depth, necessitating ketamine co-administration .

- Ketamine provides analgesia but requires frequent redosing, unlike this compound .

This compound vs. Gaseous Anesthetics (Isoflurane/Halothane)

Key Findings :

- Gaseous anesthetics allow precise control but require specialized equipment. This compound is cost-effective for terminal procedures .

- This compound’s long duration suits chronic experiments, whereas isoflurane is ideal for acute, survival surgeries .

This compound vs. Pentobarbital

(Note: Pentobarbital data inferred from contextual evidence.)

Key Findings :

- Pentobarbital is less favored in survival studies due to respiratory risks, whereas this compound offers better hemodynamic stability .

Actividad Biológica

Thiobutabarbital, also known as Inactin, is a barbiturate that has been utilized primarily as an anesthetic agent in animal studies. Its biological activity is characterized by its pharmacokinetics, anesthetic properties, and physiological effects on various organ systems. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

Pharmacokinetics and Anesthetic Properties

This compound is noted for its long duration of action , which can lead to prolonged anesthesia in subjects. Research indicates that when administered intraperitoneally at doses ranging from 100 to 160 mg/kg, this compound maintains surgical anesthesia in male rats for more than 4-6 hours without the need for re-dosing . This makes it particularly useful in non-survival surgical settings. However, caution is advised due to the risk of overdose associated with its extended effects .

Table 1: Comparison of Anesthetic Agents

| Agent | Administration Route | Dose (mg/kg) | Duration of Action | Notes |

|---|---|---|---|---|

| This compound | Intraperitoneal | 100-160 | 4-6 hours | Long-acting; overdose risk |

| Sodium Pentobarbital | Intraperitoneal | 30-60 | 45-60 minutes | Shorter duration; requires re-dosing |

| Isoflurane | Inhalational | Variable | Variable | Requires closed circuit |

Physiological Effects

In addition to its anesthetic properties, this compound has been shown to influence various physiological parameters. A study examining its effects on renal function revealed that this compound can reduce renal blood flow and glomerular filtration rate, which may have implications for studies involving kidney physiology . Furthermore, it affects mitochondrial function in isolated kidney mitochondria, inhibiting complex I of the mitochondrial respiratory chain and increasing reactive oxygen species production .

Case Studies and Research Findings

- Study on EEG Burst Suppression : A study investigated the threshold for burst suppression in the EEG of rats under this compound anesthesia. Results indicated that there was a significant increase in the duration of burst suppression with higher infusion rates of this compound, suggesting a dose-dependent relationship .

- Cardiovascular Effects : In a comparative study involving selegiline and this compound, it was found that administration of this compound did not significantly affect mean arterial pressure or carotid blood flow in anesthetized rats . This suggests that while it is effective as an anesthetic, it may not have pronounced cardiovascular effects at standard doses.

- Mitochondrial Function Study : Research focusing on the impact of this compound on mitochondrial function revealed that it significantly inhibits mitochondrial respiration and alters proton leak dynamics . These findings highlight potential metabolic implications when using this compound in experimental settings.

Q & A

Q. What distinguishes Thiobutabarbital pharmacologically from other ultra-short-acting barbiturates, and how should this inform its use in experimental models?

this compound is classified as an ultra-short-acting barbiturate with a racemic structure, primarily used as an intravenous anesthetic. Unlike thiopental, it demonstrates high therapeutic utility but lacks substantial evidence of abuse potential . Its metabolism via hepatic microsomal enzymes and dose-dependent CNS depression (from sedation to coma) necessitate careful dosing in animal studies. Researchers should prioritize species-specific pharmacokinetic data, as metabolic rates vary, influencing anesthesia duration and recovery .

Q. What are the standardized protocols for administering this compound in rodent studies, particularly regarding dosage and adjuvant use?

In rodent models, this compound (e.g., Inactin®) is administered intravenously or intraperitoneally. For terminal studies in rats, typical doses range from 80–120 mg/kg, but mice require lower doses due to inconsistent responses . Since this compound lacks analgesic properties, combining it with ketamine (e.g., 50–100 mg/kg) is recommended to mitigate pain-related confounders . Researchers must validate dosing based on strain and age to avoid under/over-anesthetization.

Advanced Research Questions

Q. How do hemodynamic effects of this compound complicate cardiovascular studies, and what methodological adjustments are critical?

this compound induces dose-dependent hypotension and reduces cardiac contractility, as shown in murine models where it decreased systolic blood pressure by 20–30% and altered ventricular pressure dynamics . To control these effects, researchers should:

Q. How can contradictory findings on this compound’s impact on nerve blood flow be resolved across experimental durations?

Studies report this compound reduces sciatic nerve blood flow by 41% within one week of diabetes induction in rats, with persistent deficits over four months . However, acute hyperglycemia models show similar reductions, suggesting dual mechanistic pathways (metabolic vs. vascular). To reconcile these:

Q. What ethical and regulatory considerations arise from this compound’s high therapeutic utility and indeterminate abuse liability?

Despite its clinical value, this compound’s indeterminate abuse liability per WHO guidelines necessitates strict institutional oversight . Researchers must:

- Justify its use over alternatives with clearer safety profiles.

- Adhere to national control measures (reported in six countries) for procurement and storage.

- Document adverse events (e.g., respiratory depression) in non-terminal studies to refine risk-benefit assessments .

Methodological Tables

Table 1: Anesthesia Protocols for this compound in Rodent Studies

| Species | Dose (mg/kg) | Adjuvant | Application | Key Considerations |

|---|---|---|---|---|

| Rat | 80–120 | None/Ketamine | Terminal surgery | Monitor liver enzyme levels |

| Mouse | 50–80 | Ketamine (50) | Imaging studies | Strain-specific tolerance |

Table 2: Confounding Factors in this compound Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.